3-amino-N-(2,5-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(2,5-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thienopyridine core fused with a cycloheptane ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,5-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-bromo acetophenone and 3,4-dimethoxy benzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield a pyridinethione precursor . The final step involves the reaction of this precursor with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2,5-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the methoxy groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-amino-N-(2,5-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-N-(2,5-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphoinositide-specific phospholipase C-γ (PLC-γ), an enzyme linked to cell motility and tumor cell invasion . This inhibition can lead to the arrest of the cell cycle in the G2/M phases and affect cell morphology and migration .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide
- 3-amino-4-cyano-2-thiophenecarboxamides
- 3-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives
Uniqueness
What sets 3-amino-N-(2,5-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide apart is its unique structure, which combines a thienopyridine core with a cycloheptane ring. This structure imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H23N3O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
6-amino-N-(2,5-dimethoxyphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c1-26-13-8-9-17(27-2)16(11-13)23-20(25)19-18(22)14-10-12-6-4-3-5-7-15(12)24-21(14)28-19/h8-11H,3-7,22H2,1-2H3,(H,23,25) |
InChI Key |
CESMTGBBAMUTLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(S2)N=C4CCCCCC4=C3)N |
Origin of Product |
United States |
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